Hexylresorcinol Hexylresorcinol Hexylresorcinol is a substituted phenol with bactericidal, antihelminthic and potential antineoplastic activities. Hexylresorcinol is used as an antiseptic in mouthwashes and skin wound cleansers. Hexylresorcinol may also inhibit oxidative DNA damage by enhancing the activity of antioxidant enzymes, including glutathione peroxidase and glutathione reductase, which facilitate scavenging reactive oxygen molecules by glutathione (GSH).
Hexylresorcinol, also known as adrover or antascarin, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Hexylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hexylresorcinol is primarily located in the membrane (predicted from logP). Hexylresorcinol is a potentially toxic compound.
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 136-77-6
VCID: VC0529926
InChI: InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3
SMILES: CCCCCCC1=C(C=C(C=C1)O)O
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

Hexylresorcinol

CAS No.: 136-77-6

Inhibitors

VCID: VC0529926

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Hexylresorcinol - 136-77-6

CAS No. 136-77-6
Product Name Hexylresorcinol
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 4-hexylbenzene-1,3-diol
Standard InChI InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3
Standard InChIKey WFJIVOKAWHGMBH-UHFFFAOYSA-N
SMILES CCCCCCC1=C(C=C(C=C1)O)O
Canonical SMILES CCCCCCC1=C(C=C(C=C1)O)O
Appearance Solid powder
Boiling Point 631 °F at 760 mm Hg (NTP, 1992)
334.0 °C
178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg
Colorform Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether
WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR
Melting Point 154 to 156 °F (NTP, 1992)
68.0 °C
62 to 67 °C
67.5-69 °C
68-70°C
Physical Description P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992)
White powder
Solid
Description Hexylresorcinol is a substituted phenol with bactericidal, antihelminthic and potential antineoplastic activities. Hexylresorcinol is used as an antiseptic in mouthwashes and skin wound cleansers. Hexylresorcinol may also inhibit oxidative DNA damage by enhancing the activity of antioxidant enzymes, including glutathione peroxidase and glutathione reductase, which facilitate scavenging reactive oxygen molecules by glutathione (GSH).
Hexylresorcinol, also known as adrover or antascarin, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Hexylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hexylresorcinol is primarily located in the membrane (predicted from logP). Hexylresorcinol is a potentially toxic compound.
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 73° F (NTP, 1992)
Freely soluble in ether and acetone; very slightly soluble in water
Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils
Freely soluble in glycerol
Soluble in benzene.
In water, 500 mg/L at 18 °C
0.5 mg/mL at 18 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Hexylresorcinol; Ascaricid; Ascarinol; Ascaryl; NSC 1570; NSC-1570; NSC1570
Vapor Pressure 8.4X10-6 mm Hg at 25 °C (est)
Reference 1: Song JY, Kim SG, Park NR, Choi JY. Porcine Bone Incorporated With 4-Hexylresorcinol Increases New Bone Formation by Suppression of the Nuclear Factor Kappa B Signaling Pathway. J Craniofac Surg. 2018 Mar 20. doi: 10.1097/SCS.0000000000004517. [Epub ahead of print] PubMed PMID: 29561490.
2: Seok H, Kim MK, Kim SG. Reconstruction of partial maxillectomy defect with a buccal fat pad flap and application of 4-hexylresorcinol: a case report. J Korean Assoc Oral Maxillofac Surg. 2016 Dec;42(6):370-374. doi: 10.5125/jkaoms.2016.42.6.370. Epub 2016 Dec 27. PubMed PMID: 28053908; PubMed Central PMCID: PMC5206243.
3: Farris P, Zeichner J, Berson D. Efficacy and Tolerability of a Skin Brightening/Anti-Aging Cosmeceutical Containing Retinol 0.5%, Niacinamide, Hexylresorcinol, and Resveratrol. J Drugs Dermatol. 2016 Jul 1;15(7):863-8. PubMed PMID: 27391637.
4: Ahn J, Kim SG, Kim MK, Kim DW, Lee JH, Seok H, Choi JY. Topical delivery of 4-hexylresorcinol promotes wound healing via tumor necrosis factor-α suppression. Burns. 2016 Nov;42(7):1534-1541. doi: 10.1016/j.burns.2016.04.016. Epub 2016 May 16. PubMed PMID: 27198070.
5: Kweon H, Kim SG, Choi JY. Inhibition of foreign body giant cell formation by 4- hexylresorcinol through suppression of diacylglycerol kinase delta gene expression. Biomaterials. 2014 Oct;35(30):8576-84. doi: 10.1016/j.biomaterials.2014.06.050. Epub 2014 Jul 11. PubMed PMID: 25023393.
6: Makino ET, Mehta RC, Banga A, Jain P, Sigler ML, Sonti S. Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation. J Drugs Dermatol. 2013 Mar;12(3):s16-20. PubMed PMID: 23545928.
7: Taylor JA, Mitchenall LA, Rejzek M, Field RA, Maxwell A. Application of a novel microtitre plate-based assay for the discovery of new inhibitors of DNA gyrase and DNA topoisomerase VI. PLoS One. 2013;8(2):e58010. doi: 10.1371/journal.pone.0058010. Epub 2013 Feb 26. PubMed PMID: 23469129; PubMed Central PMCID: PMC3582512.
8: Kim SG, Choi JY. 4-hexylresorcinol exerts antitumor effects via suppression of calcium oscillation and its antitumor effects are inhibited by calcium channel blockers. Oncol Rep. 2013 May;29(5):1835-40. doi: 10.3892/or.2013.2292. Epub 2013 Feb 19. PubMed PMID: 23427012.
9: Lee SW, Kim SG, Park YW, Kweon H, Kim JY, Rotaru H. Cisplatin and 4-hexylresorcinol synergise to decrease metastasis and increase survival rate in an oral mucosal melanoma xenograft model: a preliminary study. Tumour Biol. 2013 Jun;34(3):1595-603. doi: 10.1007/s13277-013-0690-6. Epub 2013 Feb 15. PubMed PMID: 23412976.
10: Kim SG, Kim AS, Jeong JH, Choi JY, Kweon H. 4-hexylresorcinol stimulates the differentiation of SCC-9 cells through the suppression of E2F2, E2F3 and Sp3 expression and the promotion of Sp1 expression. Oncol Rep. 2012 Aug;28(2):677-81. doi: 10.3892/or.2012.1845. Epub 2012 Jun 1. PubMed PMID: 22664654.
11: Kim SG, Lee SW, Park YW, Jeong JH, Choi JY. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells. Oncol Rep. 2011 Dec;26(6):1527-32. doi: 10.3892/or.2011.1436. Epub 2011 Aug 24. PubMed PMID: 21874263.
12: Kim SG, Hahn BD, Park DS, Lee YC, Choi EJ, Chae WS, Baek DH, Choi JY. Aerosol deposition of hydroxyapatite and 4-hexylresorcinol coatings on titanium alloys for dental implants. J Oral Maxillofac Surg. 2011 Nov;69(11):e354-63. doi: 10.1016/j.joms.2011.06.002. Epub 2011 Aug 6. PubMed PMID: 21821331.
13: Kim SG, Jeong JH, Park YW, Song JY, Kim AS, Choi JY, Chae WS. 4-Hexylresorcinol inhibits transglutaminase-2 activity and has synergistic effects along with cisplatin in KB cells. Oncol Rep. 2011 Jun;25(6):1597-602. doi: 10.3892/or.2011.1218. Epub 2011 Mar 17. PubMed PMID: 21424127.
14: Yen GC, Duh PD, Lin CW. Effects of resveratrol and 4-hexylresorcinol on hydrogen peroxide-induced oxidative DNA damage in human lymphocytes. Free Radic Res. 2003 May;37(5):509-14. PubMed PMID: 12797471.
15: Jiménez M, Escribano-Cebrián J, García-Carmona F. Oxidation of the flavonol fisetin by polyphenol oxidase. Biochim Biophys Acta. 1998 Nov 27;1425(3):534-42. PubMed PMID: 9838217.
16: Guandalini E, Ioppolo A, Mantovani A, Stacchini P, Giovannini C. 4-Hexylresorcinol as inhibitor of shrimp melanosis: efficacy and residues studies; evaluation of possible toxic effect in a human intestinal in vitro model (Caco-2); preliminary safety assessment. Food Addit Contam. 1998 Feb-Mar;15(2):171-80. PubMed PMID: 9602923.
17: Salsburg D. Does everything "cause" cancer: an alternative interpretation of the "carcinogenesis" bioassay. Fundam Appl Toxicol. 1989 Oct;13(3):351-8. Review. PubMed PMID: 2693170.
18: Dieter MP, Jameson CW, French JE, Gangjee S, Stefanski SA, Chhabra RS, Chan PC. Development and validation of a cellular transplant model for leukemia in Fischer rats: a short-term assay for potential anti-leukemic chemicals. Leuk Res. 1989;13(9):841-9. PubMed PMID: 2796389.
19: Chhabra RS, Huff JE, Haseman J, Hall A, Baskin G, Cowan M. Inhibition of some spontaneous tumors by 4-hexylresorcinol in F344/N rats and B6C3F1 mice. Fundam Appl Toxicol. 1988 Nov;11(4):685-90. PubMed PMID: 3229592.
20: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of 4-Hexylresorcinol (CAS No. 136-77-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1988 May;330:1-166. PubMed PMID: 12732906.
PubChem Compound 3610
Last Modified Nov 11 2021
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